![molecular formula C18H12ClF4N3OS B2372759 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-66-5](/img/structure/B2372759.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

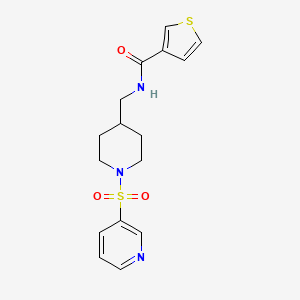

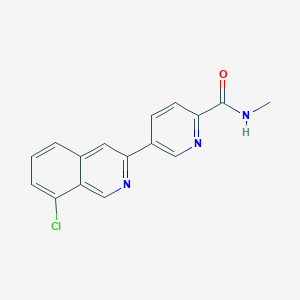

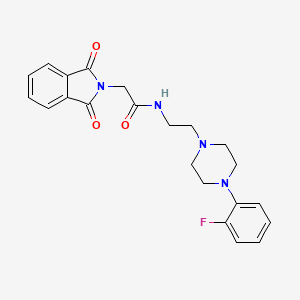

The compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a fluorophenyl group (C6H4F), and an imidazole ring (C3N2H4). These groups could potentially give the compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of halogenated phenyl groups and an imidazole ring in this compound suggest that it might have unique properties, but without more information, it’s impossible to provide a detailed analysis .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex molecules often involves targeting specific biological activities or improving drug-like properties. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been reported, highlighting efforts to identify more potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). These studies focus on structure-activity relationships (SAR) to optimize the pharmacological profile of compounds targeting specific enzymes involved in cancer metabolism.

Potential Biological Activities

The exploration of novel compounds often extends to evaluating their potential as therapeutic agents. For example, research on the synthesis of imidazole and benzimidazole derivatives has revealed compounds with significant antiprotozoal activity (Pérez‐Villanueva et al., 2013). These findings are critical as they offer potential new treatments for parasitic infections by inhibiting specific pathways essential for the survival of the parasites.

Moreover, the synthesis and characterization of imidazolium ionic liquids with fluorinated phenylacetamide tethers have been investigated for DNA binding and anticancer activities (Rezki et al., 2020). The study highlights the significance of structural modifications to enhance the therapeutic potential of molecules, including their interactions with biological macromolecules like DNA.

Anticancer and Antimicrobial Potential

The development of novel sulfonamide derivatives has shown cytotoxic activity against various cancer cell lines (Ghorab et al., 2015). Such research is pivotal for discovering new anticancer agents that can be optimized for better efficacy and selectivity towards cancer cells. Similarly, studies on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have demonstrated antimicrobial activity against both bacteria and fungi (Badiger et al., 2013), indicating the broad-spectrum potential of these compounds in combating infectious diseases.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF4N3OS/c19-14-6-1-11(18(21,22)23)9-15(14)25-16(27)10-28-17-24-7-8-26(17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCXMQSAIHAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF4N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)